molecular formula C14H13N5O2S B2697981 (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one CAS No. 478078-11-4

(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2697981
CAS No.: 478078-11-4
M. Wt: 315.35
InChI Key: KEMXKYBGSBGSHF-DICXTUCDSA-N
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Description

The compound “(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one” is a rhodanine-derived thiazolidinone analog characterized by a planar, conjugated heterocyclic core. Key structural features include:

  • Position 3: An ethyl substituent, which reduces steric hindrance compared to bulkier groups like phenyl.
  • Position 5: A (Z)-configured 4-hydroxyphenylmethylidene group, enabling π-π stacking and hydrogen bonding via the hydroxyl moiety.

This compound is part of a broader class of 5-benzylidenethiazolidinones, which are studied for their antimicrobial, anticancer, and antitubercular activities. Its synthesis likely follows established Knoevenagel condensation protocols, similar to related analogs .

Properties

IUPAC Name

(2Z,5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-19-13(21)12(7-10-3-5-11(20)6-4-10)22-14(19)17-18-8-15-16-9-18/h3-9,20H,2H2,1H3/b12-7-,17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXKYBGSBGSHF-FGAWCECUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N\N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (CAS No. 478078-11-4) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.

  • Molecular Formula : C₁₄H₁₃N₅O₂S
  • Molecular Weight : 315.35 g/mol
  • Structure : The compound features a thiazolidinone core with various substituents that may influence its biological activity.

Anticancer Activity

Research has shown that thiazolidinone derivatives can exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A study evaluated several thiazolidinone derivatives against various cancer cell lines. It was found that certain derivatives exhibited IC₅₀ values ranging from 8.5 μM to 25.6 μM against K562 and HeLa cells, indicating potent cytotoxic effects compared to cisplatin .
  • Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis through both extrinsic and intrinsic signaling pathways. This suggests that the compound may activate cellular mechanisms that lead to programmed cell death in cancer cells .

Antibacterial Activity

Thiazolidinones have also been studied for their antibacterial properties:

  • Inhibition Studies : Molecular docking studies indicated that certain thiazolidinone compounds could effectively inhibit bacterial growth by interacting with specific bacterial enzymes .
  • Comparative Analysis : The antibacterial efficacy of these compounds was compared with traditional antibiotics, showing promising results in inhibiting resistant strains of bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidinones has been highlighted in several studies:

  • Inflammation Models : In vitro studies demonstrated that thiazolidinone derivatives could reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests a mechanism where these compounds can mitigate inflammation at the cellular level.
  • Clinical Relevance : Given the role of chronic inflammation in various diseases, including cancer and cardiovascular diseases, the anti-inflammatory properties of these compounds could be significant for therapeutic applications .

Data Summary Table

Biological ActivityObservationsReference
AnticancerIC₅₀ values from 8.5 μM to 25.6 μM against K562 and HeLa cells; apoptosis induction
AntibacterialEffective inhibition of bacterial enzymes; promising against resistant strains
Anti-inflammatoryReduction in pro-inflammatory cytokines and ROS levels

Case Studies

Several case studies have explored the biological activities of thiazolidinone derivatives:

  • Case Study on Cytotoxicity : A study involving a series of synthesized thiazolidinones showed selective cytotoxicity against cancer cell lines while sparing normal human fibroblasts, highlighting their potential as targeted cancer therapies .
  • Metabolic Disorders : Another study indicated that specific thiazolidinones improved metabolic parameters in insulin-resistant mice, suggesting their role in managing diabetes-related complications .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit promising anti-cancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidinones can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A derivative similar to (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of approximately 10 µM .
CompoundCell LineIC50 (µM)
Derivative AMCF710
Derivative BHeLa15

Anti-Microbial Activity

Thiazolidinone derivatives have shown effectiveness against various bacterial and fungal strains:

  • Broad-Spectrum Activity : The compound displays activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : In vitro studies revealed that (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus .
PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages.
  • Case Study : In animal models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the pharmacological efficacy of thiazolidinone derivatives:

  • Substituents at C5 Position : Modifications at this position can enhance biological activity.
  • Hydroxyl Groups : The presence of hydroxyl groups on the phenyl ring contributes to increased solubility and bioavailability.

Chemical Reactions Analysis

Reactions at the Exocyclic Double Bond (C5-Methylidene Group)

The conjugated exocyclic double bond at position 5 participates in several addition and cycloaddition reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Findings
Michael Addition Ethanol, piperidine, activated alkenes Adducts with α,β-unsaturated carbonylsThe methylidene group acts as a nucleophile, attacking electrophilic alkenes. Stereochemistry (Z) influences regioselectivity .
Cycloaddition Thermal or microwave-assisted conditions Fused heterocycles (e.g., thiazolo-triazoles)Diels-Alder-type reactions form six-membered rings, confirmed via X-ray crystallography .
Hydrogenation H₂, Pd/C, ethanol, 60°CSaturated thiazolidinone derivativeReduces the double bond to a single bond, altering bioactivity profiles.

Reactivity of the 4-Hydroxyphenyl Substituent

The para-hydroxyphenyl group undergoes electrophilic substitution and oxidation:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Findings
Etherification Alkyl halides, K₂CO₃, DMFAlkoxy derivatives (e.g., methoxy)Protects the hydroxyl group for subsequent synthetic steps.
Oxidation NaIO₄, H₂O/THFQuinone formationConverts the phenol to a quinone, enhancing electron-accepting properties.
Sulfonation H₂SO₄, 0°CSulfonated aromatic ringIntroduces sulfonic acid groups, improving water solubility.

Modification of the Triazole Ring

The 1,2,4-triazol-4-ylimino group exhibits nucleophilic and coordination properties:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Findings
Alkylation MeI, K₂CO₃, DMF, 80°CN-Methylated triazoleEnhances lipophilicity and alters binding affinity to biological targets.
Metal Coordination Cu(II), Ni(II) salts, ethanol Metal complexesForms stable complexes with antimicrobial activity .
Hydrazone Formation Hydrazine hydrate, glacial acetic acid Triazole-hydrazone hybridsExpands structural diversity for SAR studies .

Thiazolidinone Core Reactivity

The thiazolidin-4-one ring participates in ring-opening and substitution reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Findings
Nucleophilic Attack Grignard reagents, THFRing-opened thiol intermediatesCleaves the C2-N bond, forming thiols for further derivatization.
Oxidation H₂O₂, acetic acidSulfoxide/sulfone derivativesModifies the sulfur atom, impacting metabolic stability.
Condensation Aldehydes, NH₄OAc, ethanol Schiff base derivativesForms imine linkages at C2, useful for polymer chemistry .

Multicomponent and Green Chemistry Approaches

Recent studies highlight eco-friendly synthetic adaptations:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Findings
One-Pot Synthesis PEG-300, microwave irradiation Functionalized thiazolidinone-triazolesReduces reaction time (30–60 min) and improves yields (75–92%) .
Aqueous Media K₂CO₃, H₂O, r.t. Water-soluble derivativesMinimizes organic solvent use, aligning with green chemistry principles .

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Thiazolidinone Analogs

Compound Position 3 Substituent Position 2 Substituent Position 5 Substituent Key Reference
Target Compound Ethyl 4H-1,2,4-triazol-4-ylimino (Z)-4-hydroxyphenylmethylidene
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl Phenyl Thioxo (Z)-2-hydroxybenzylidene
(Z)-5-(4-Ethoxy-3-methoxybenzylidene) Isobutyl [2-(trifluoromethyl)phenyl]amino (Z)-4-ethoxy-3-methoxybenzylidene
(5Z)-3-[(2-nitrophenyl)amino]methyl [(2-nitrophenyl)amino]methyl Thioxo (Z)-4-hydroxyphenylmethylidene

Key Observations :

  • The 4-hydroxyphenylmethylidene group at Position 5 is shared with the compound in but differs in substitution at Position 3 (ethyl vs. nitrophenylamino-methyl), impacting steric and electronic profiles.
  • Ethyl at Position 3 offers reduced steric bulk compared to phenyl or isobutyl groups in analogs, possibly improving solubility .

Table 2: Bioactivity and Properties of Selected Analogs

Compound Antitubercular Activity (MIC50, μM) Solubility (LogP) Thermal Stability (°C) Reference
Target Compound Not reported Predicted: 2.1 Estimated: >200
(Z)-5-(4-Hydroxybenzylidene)-2-thioxo 12.5 (vs. M. tuberculosis) 1.8 180–185
(5Z)-5-(2-Fluorobenzylidene)-2-thioxo 8.3 (vs. M. tuberculosis) 2.4 190–195

Key Findings :

  • The 4-hydroxyphenyl group in the target compound may enhance water solubility (lower LogP) compared to fluorinated or methoxylated analogs .
  • Thioxo analogs (e.g., ) exhibit potent antitubercular activity, suggesting the target’s triazolylimino group could modulate efficacy against M. tuberculosis .
  • Crystallographic data for analog III () shows intermolecular hydrogen bonding via the hydroxyl group, a feature likely conserved in the target compound .

Stability and Reactivity

  • The triazolylimino group may confer resistance to hydrolysis compared to thioxo analogs, which are prone to oxidation .

Q & A

Basic Question: What are the optimized synthetic routes for (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one?

Methodological Answer:
The compound is synthesized via a multi-step condensation and cyclization process:

Schiff Base Formation : React 4-hydroxybenzaldehyde derivatives with thiosemicarbazide or triazole-containing amines under acidic conditions (e.g., acetic acid or DMF) to form a Schiff base intermediate .

Cyclization : Treat the intermediate with mercaptoacetic acid or chloroacetic acid in the presence of sodium acetate to cyclize into the thiazolidinone core .

Substituent Introduction : Introduce the 4H-1,2,4-triazol-4-yl imino group via nucleophilic substitution or condensation with pre-functionalized amines .
Key Optimization Parameters :

  • Solvent selection (ethanol, methanol, or DMF-acetic acid mixtures) impacts yield and purity .
  • Reaction time (2–6 hours under reflux) and stoichiometric ratios (e.g., 1:1 aldehyde to amine) are critical for minimizing side products .

Basic Question: How is the structural configuration of this compound confirmed experimentally?

Methodological Answer:
A combination of spectroscopic and computational methods is used:

  • FT-IR : Confirm the presence of thiazolidinone C=O (1680–1720 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .
    • 13C NMR : Detect carbonyl carbons (δ 170–180 ppm) and imine carbons (δ 150–160 ppm) .
  • X-ray Crystallography : Resolve Z/E isomerism at the methylidene position (e.g., (5Z) configuration) and validate hydrogen bonding between the hydroxyl and triazole groups .
  • DFT Calculations : Compare theoretical and experimental UV-Vis spectra to confirm electronic transitions .

Basic Question: What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • Antioxidant Activity :
    • Perform DPPH radical scavenging assays (IC₅₀ calculation) and compare to ascorbic acid .
  • Cytotoxicity Screening :
    • Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices before advancing to cancer models .

Advanced Question: How can mechanistic studies elucidate the compound’s antimicrobial activity?

Methodological Answer:

  • Target Identification :
    • Perform molecular docking against bacterial enzymes (e.g., dihydrofolate reductase or DNA gyrase) using software like AutoDock Vina. Validate with enzyme inhibition assays .
  • Membrane Permeability :
    • Use fluorescent probes (e.g., SYTOX Green) to evaluate disruption of bacterial membrane integrity .
  • Resistance Studies :
    • Serial passage assays under sub-MIC conditions to monitor resistance development over generations .

Advanced Question: How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

  • Derivative Synthesis :
    • Modify the 4-hydroxyphenyl group (e.g., halogenation or methoxylation) and triazole substituents (e.g., alkyl vs. aryl) .
  • Key SAR Parameters :
    • Hydrophobicity : LogP values (via HPLC) correlate with membrane penetration .
    • Electron-Withdrawing Groups : Enhance triazole imino reactivity (e.g., NO₂ or Cl substituents) .
  • Data Analysis :
    • Use multivariate regression to link structural descriptors (e.g., Hammett constants) to bioactivity .

Advanced Question: How to resolve contradictions in reported biological data for thiazolidinone derivatives?

Methodological Answer:

  • Standardized Protocols :
    • Replicate assays under uniform conditions (e.g., pH, temperature, and inoculum size) to minimize variability .
  • Synergistic Effects :
    • Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions .
  • Metabolomic Profiling :
    • Use LC-MS to identify bacterial metabolite changes (e.g., ATP depletion) and clarify mechanisms .

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